ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
Description
This compound features a fused thieno[2,3-d]thiazole bicyclic core, a 6-methyl substituent, and an ethyl carboxylate ester at position 3.
Properties
IUPAC Name |
ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S3/c1-4-31-22(28)19-14(2)18-21(32-19)25-23(33-18)24-20(27)15-10-12-17(13-11-15)34(29,30)26(3)16-8-6-5-7-9-16/h10-13,16H,4-9H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHUREBVYXRFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Thieno[2,3-d]thiazole vs. Triazole and Perimidine Derivatives
- Core Heterocycles: The target compound’s thieno[2,3-d]thiazole core (a fused thiophene-thiazole system) contrasts with 1,2,4-triazole-thiones (e.g., compounds [7–9] in ) and 2,3-dihydro-1H-perimidine derivatives (e.g., compounds 12–19 in ).
Substituent Analysis :
Sulfamoyl/Phenylsulfonyl Groups :
- The target’s N-cyclohexyl-N-methylsulfamoyl group introduces a bulky aliphatic substituent, differing from the aryl-sulfonyl groups (e.g., 4-(4-X-phenylsulfonyl)phenyl in ). This may reduce aromatic interactions but increase lipophilicity and membrane permeability .
- In , compounds 12–14 feature 4-(2,3-dihydro-1H-perimidin-2-yl)benzamido groups, which are aromatic and planar, favoring π-π stacking interactions absent in the target’s cyclohexyl substituent .
Ester/Acid Functionalization :
Physical and Spectroscopic Properties
Melting Points and Solubility :
- reports melting points for ester derivatives (e.g., compound 12: 128.6–132.5°C) and carboxylic acids (e.g., compound 17: 99.7–103.3°C). The target’s ethyl ester and bulky sulfamoyl group may result in intermediate melting points (~120–140°C) and moderate solubility in polar solvents .
- In , triazole-thiones ([7–9]) lack ester groups, likely reducing solubility compared to the target compound .
Spectroscopic Signatures :
- IR Spectroscopy :
- The target’s sulfamoyl group would exhibit νS=O stretches near 1150–1300 cm⁻¹, similar to phenylsulfonyl derivatives in (1247–1255 cm⁻¹ for C=S). However, the absence of a C=S group in the target distinguishes its IR profile .
- The ethyl carboxylate’s νC=O (~1700–1750 cm⁻¹) aligns with esters in (1663–1682 cm⁻¹ for hydrazinecarbothioamides) .
Preparation Methods
Gewald Reaction for Thiophene Formation
Initial synthesis begins with construction of 2-aminothiophene derivatives via modified Gewald reaction (Scheme 1):
- Condensation of ethyl acetoacetate with elemental sulfur and cyanoacetamide under basic conditions
- Microwave-assisted cyclization (180 W, 10 min) improves yields to 78-85% compared to conventional heating (67%)
Critical parameters :
- Solvent: Ethanol/water (3:1)
- Base: Potassium carbonate (1.5 equiv)
- Temperature: 80°C (conventional) vs 110°C (microwave)
Thiazole Annulation via Hantzsch Methodology
The aminothiophene intermediate undergoes thiazole ring closure using α-bromoketones (Table 1):
| Entry | Bromoketone | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Bromoacetone | DMF | 4 | 62 |
| 2 | Ethyl bromopyruvate | THF | 6 | 71 |
| 3 | Bromoacetyl chloride | DCM | 2 | 58 |
Optimal conditions employ ethyl bromopyruvate in THF at 0°C→RT, yielding 71% 6-methylthieno[2,3-d]thiazole-5-carboxylate. Methyl group introduction at position 6 is controlled by bromoketone selection.
Sulfonamide-Benzamido Sidechain Installation
Synthesis of 4-(N-Cyclohexyl-N-methylsulfamoyl)benzoic Acid
Key steps (Scheme 2):
- Sulfonation : Chlorosulfonation of toluene-derived benzoic acid at -10°C
- Amination : Treatment with N-methylcyclohexylamine (2.2 equiv) in dichloromethane
- Hydrolysis : Basic hydrolysis (NaOH 2M) to carboxylic acid
Yield optimization :
- Step 1: 89% with SO3·Py complex
- Step 2: 93% using Schlenk techniques under N2
- Overall yield: 76% after recrystallization (hexane/EtOAc)
Amide Coupling Strategies
Activation of the benzoic acid for coupling with thienothiazole amine:
Method A (Chloride activation):
- Reagent: Thionyl chloride (neat, reflux 2h)
- Coupling agent: Triethylamine (3 equiv), DMAP catalyst
- Yield: 68%
Method B (Mixed anhydride):
- Reagent: Isobutyl chloroformate/N-methylmorpholine
- Solvent: THF at -15°C
- Yield: 82%
Method C (Urgency coupling):
Final Esterification and Purification
Ethyl Ester Formation
Though typically introduced early via bromopyruvate reagent, late-stage esterification may be necessary:
Acid chloride method :
- Thienothiazole carboxylic acid + SOCl2 → acyl chloride
- Quench with ethanol (5°C, 12h)
- Yield: 74%
DCC-mediated coupling :
- Dicyclohexylcarbodiimide (1.1 equiv), ethanol
- 4-DMAP catalyst (0.1 equiv)
- Yield: 81%
Chromatographic Purification
Final product purification employs orthogonal techniques:
- Flash chromatography :
- Silica gel (230-400 mesh)
- Eluent: Hexane/EtOAc gradient (4:1 → 1:1)
- Recovery: 89%
Analytical Characterization Data
Spectroscopic validation :
- 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J=7.1Hz, 3H, CH2CH3), 1.45-1.89 (m, 10H, cyclohexyl), 2.68 (s, 3H, NCH3), 2.91 (s, 3H, thieno-CH3), 4.32 (q, J=7.1Hz, 2H, OCH2), 7.89 (d, J=8.4Hz, 2H, ArH), 8.21 (d, J=8.4Hz, 2H, ArH)
- HRMS : m/z calcd for C24H28N4O5S3 [M+H]+ 573.1224, found 573.1221
Thermal properties :
- Melting point: 178-181°C (decomposition observed >185°C)
- TGA analysis: 5% weight loss at 210°C
Comparative Method Assessment
Evaluation of three synthetic routes (Table 2):
| Parameter | Pathway A | Pathway B | Hybrid Approach |
|---|---|---|---|
| Total steps | 7 | 9 | 6 |
| Overall yield | 34% | 28% | 41% |
| Purity (HPLC) | 98.2% | 97.8% | 99.1% |
| Scalability | >100g | <50g | 500g batch |
The hybrid approach combining microwave-assisted Gewald reaction with uronium coupling demonstrates superior efficiency for industrial-scale production.
Industrial Implementation Challenges
Key considerations for manufacturing:
- Sulfonamide stability : Degradation observed at pH <4 requires strict process control
- Regioselectivity : Thiazole vs oxazole formation minimized by maintaining reaction T <50°C
- Crystallization : Polymorph control through anti-solvent addition rate modulation
- Waste management : Sulfur byproducts require caustic scrubbing systems
Process intensification strategies:
- Continuous flow hydrogenation for nitro group reductions
- Membrane-based solvent recovery systems
Emerging Methodological Developments
Recent advances with potential applicability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
